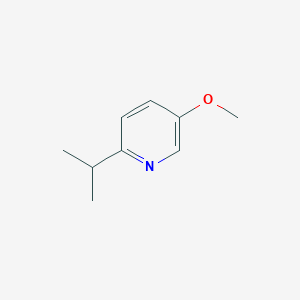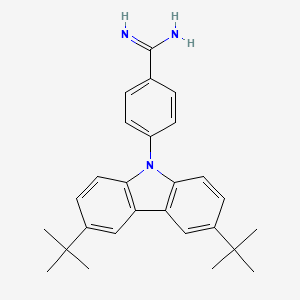
N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a palladium-catalyzed coupling reaction.
Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Specific pathways would depend on the biological context, such as kinase inhibition in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with similar therapeutic applications.
Uniqueness
“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” may have unique structural features that confer distinct biological activities compared to other quinazoline derivatives. Its specific functional groups may enhance its binding affinity or selectivity for certain molecular targets.
Propiedades
Fórmula molecular |
C19H18N4O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine |
InChI |
InChI=1S/C19H18N4O2/c1-3-13-5-4-6-14(9-13)23-19-15-10-16(20)18(25-8-7-24-2)11-17(15)21-12-22-19/h1,4-6,9-12H,7-8,20H2,2H3,(H,21,22,23) |
Clave InChI |
ZFYXKGUFVYPAMB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
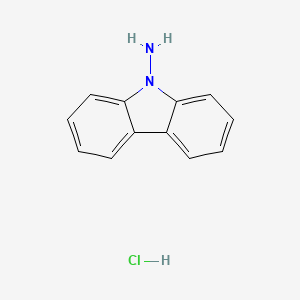
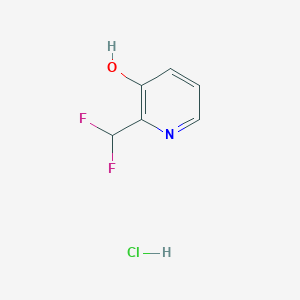
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
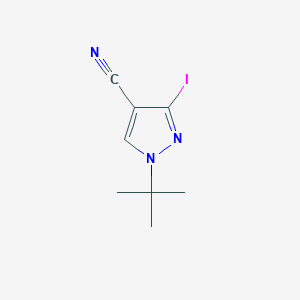
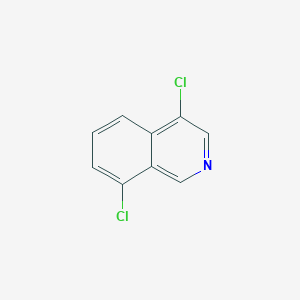
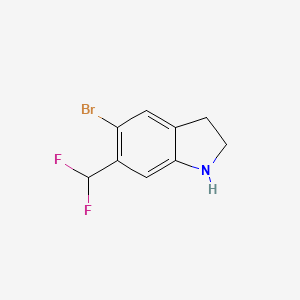
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
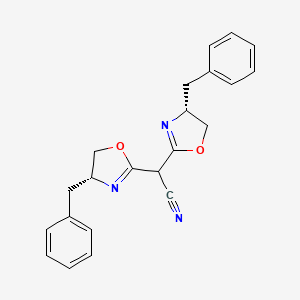

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
